Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate
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Overview
Description
Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a piperazine ring, and a nitrobenzenecarboxylate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-bromophenylsulfonyl chloride with piperazine to form 4-(4-bromophenylsulfonyl)piperazine. This intermediate is then reacted with methyl 3-nitrobenzenecarboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl group can participate in substitution reactions.
Substitution: The sulfonyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the sulfonyl group can produce various substituted piperazine derivatives .
Scientific Research Applications
Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups are key to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar in structure but lacks the piperazine and nitro groups.
4-Bromobiphenyl-4-carboxylic acid methyl ester: Another related compound with a simpler structure.
Uniqueness
Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O6S/c1-28-18(23)13-2-7-16(17(12-13)22(24)25)20-8-10-21(11-9-20)29(26,27)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUGPKUQSAPRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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